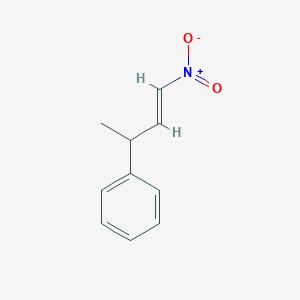
(1-Methyl-3-nitro-allyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-nitrobut-3-en-2-yl)benzene: is an organic compound characterized by a benzene ring substituted with a nitro group and a butenyl chain
準備方法
Synthetic Routes and Reaction Conditions:
Nitration of Butenylbenzene: One common method involves the nitration of butenylbenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group.
Alkylation of Nitrobenzene: Another method involves the alkylation of nitrobenzene with butenyl halides in the presence of a strong base such as potassium carbonate. This reaction is usually performed under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of (4-nitrobut-3-en-2-yl)benzene often involves continuous flow reactors to maintain precise control over reaction conditions. Catalysts such as zeolites or metal oxides may be used to enhance reaction efficiency and selectivity.
化学反応の分析
Types of Reactions:
Oxidation: (4-nitrobut-3-en-2-yl)benzene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and iron with hydrochloric acid.
Substitution: Halogens, sulfonic acids, and nitrating agents.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Aminobutenylbenzene.
Substitution: Meta-substituted derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (4-nitrobut-3-en-2-yl)benzene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in studies to understand the effects of nitro and butenyl groups on biological systems.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry:
Polymer Production: The compound is used in the production of specialty polymers with unique properties, such as enhanced thermal stability and chemical resistance.
作用機序
Molecular Targets and Pathways:
Enzyme Inhibition: The nitro group can interact with active sites of enzymes, leading to inhibition of enzyme activity.
Receptor Binding: The compound may bind to specific receptors, altering signal transduction pathways and cellular responses.
類似化合物との比較
(4-nitrobut-3-en-1-yl)benzene: Similar structure but with a different position of the nitro group.
(4-nitrobut-2-en-2-yl)benzene: Similar structure but with a different position of the double bond.
Uniqueness:
Structural Features: The specific positioning of the nitro group and the butenyl chain in (4-nitrobut-3-en-2-yl)benzene provides unique reactivity and interaction profiles compared to its analogs.
Reactivity: The compound’s reactivity in oxidation, reduction, and substitution reactions is distinct due to the electronic effects of the nitro group and the double bond.
特性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
[(E)-4-nitrobut-3-en-2-yl]benzene |
InChI |
InChI=1S/C10H11NO2/c1-9(7-8-11(12)13)10-5-3-2-4-6-10/h2-9H,1H3/b8-7+ |
InChIキー |
PFFNNKWSCVPPIW-BQYQJAHWSA-N |
異性体SMILES |
CC(/C=C/[N+](=O)[O-])C1=CC=CC=C1 |
正規SMILES |
CC(C=C[N+](=O)[O-])C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















